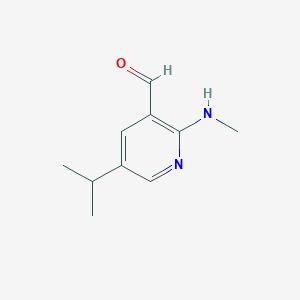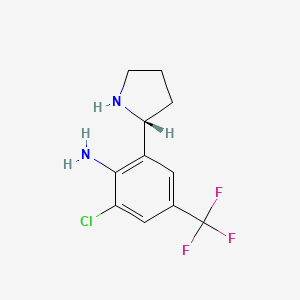
(R)-2-Chloro-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Chloro-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)aniline is a complex organic compound that features a pyrrolidine ring, a trifluoromethyl group, and a chloro-substituted aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Chloro-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common method involves the cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines under photoinduced organocatalyzed conditions . This process is carried out in a microchannel reactor under visible light, which allows for efficient and mild reaction conditions without the need for metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the development of green chemistry approaches, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Chloro-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro or trifluoromethyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new compounds with different functional groups .
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-Chloro-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)aniline is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as a pharmacophore for the development of new drugs. Its ability to interact with various biological targets makes it a valuable candidate for drug discovery and development .
Industry
Industrially, ®-2-Chloro-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)aniline can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials .
Mécanisme D'action
The mechanism of action of ®-2-Chloro-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-aryl-pyrrolidin-2-ones: These compounds share a similar pyrrolidine ring structure and can undergo similar chemical reactions.
Trifluoroethoxylated dihydropyrrolidones: These compounds also contain trifluoromethyl groups and exhibit similar reactivity.
Uniqueness
®-2-Chloro-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)aniline is unique due to the combination of its chloro, pyrrolidine, and trifluoromethyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C11H12ClF3N2 |
|---|---|
Poids moléculaire |
264.67 g/mol |
Nom IUPAC |
2-chloro-6-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H12ClF3N2/c12-8-5-6(11(13,14)15)4-7(10(8)16)9-2-1-3-17-9/h4-5,9,17H,1-3,16H2/t9-/m1/s1 |
Clé InChI |
MWVLKGQMUGYYGA-SECBINFHSA-N |
SMILES isomérique |
C1C[C@@H](NC1)C2=C(C(=CC(=C2)C(F)(F)F)Cl)N |
SMILES canonique |
C1CC(NC1)C2=C(C(=CC(=C2)C(F)(F)F)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(m-tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate](/img/structure/B12995909.png)

![1-(3-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B12995917.png)
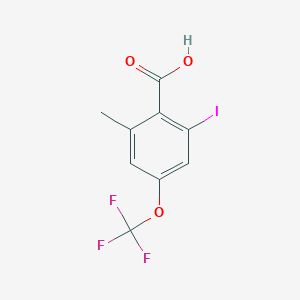
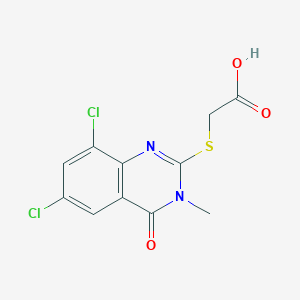
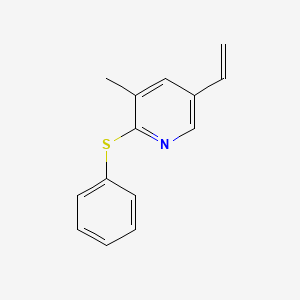
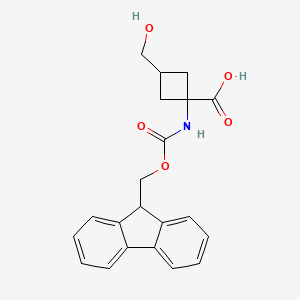
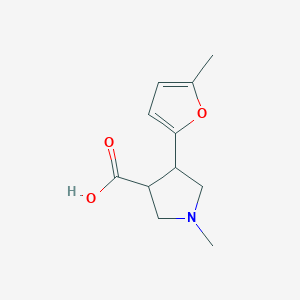
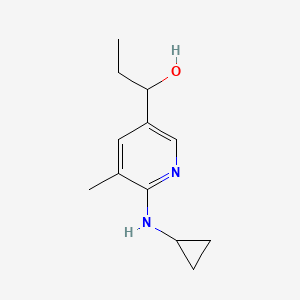
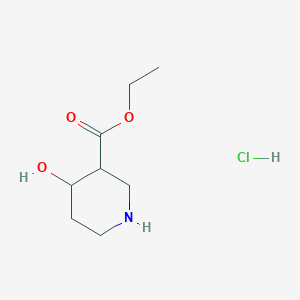
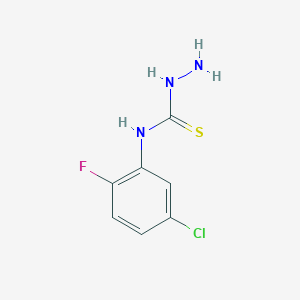
![6-(Chloromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B12995973.png)

